molecular formula C6H6ClNO2S2 B12522509 4-Chloro-2-sulfanylbenzene-1-sulfonamide CAS No. 732301-41-6

4-Chloro-2-sulfanylbenzene-1-sulfonamide

Cat. No.: B12522509
CAS No.: 732301-41-6
M. Wt: 223.7 g/mol
InChI Key: IXNQEXBCTPKTPM-UHFFFAOYSA-N
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Description

4-Chloro-2-sulfanylbenzene-1-sulfonamide is an organosulfur compound characterized by the presence of both a sulfonamide group and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-sulfanylbenzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiourea. The reaction is carried out in an aqueous medium under basic conditions, usually with sodium hydroxide as the base. The reaction proceeds through the formation of an intermediate sulfonyl isothiocyanate, which then reacts with water to yield the desired sulfonamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-sulfanylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-sulfanylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-sulfanylbenzene-1-sulfonamide involves its interaction with biological molecules through its sulfonamide and thiol groups. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to the inhibition of protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-sulfanylbenzene-1-sulfonamide is unique due to the presence of both a sulfonamide and a thiol group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

732301-41-6

Molecular Formula

C6H6ClNO2S2

Molecular Weight

223.7 g/mol

IUPAC Name

4-chloro-2-sulfanylbenzenesulfonamide

InChI

InChI=1S/C6H6ClNO2S2/c7-4-1-2-6(5(11)3-4)12(8,9)10/h1-3,11H,(H2,8,9,10)

InChI Key

IXNQEXBCTPKTPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)S)S(=O)(=O)N

Origin of Product

United States

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